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Compound of Interest

(2S)-3-Benzyl-2-methylpentan-1-
Compound Name:

amine
CAS No.: 2248212-98-6
Cat. No.: B2905764

Get Quote

Executive Summary: The Chiral Divergence

3-Benzyl-2-methylpentan-1-amine represents a privileged scaffold in medicinal chemistry,
characterized by a

-phenyl moiety and a

-methyl stereocenter. This specific architecture creates a "kinked" lipophilic tail, a critical feature
for binding to the hydrophobic pockets of the Sigma-1 Receptor (S1R) and the Norepinephrine
Transporter (NET).

The biological activity of this molecule is non-equivalent across its enantiomers. The (2S)-
iIsomer typically exhibits a conformation favoring the "extended" binding mode required for
monoamine transporter blockade, while the (2R)-isomer often favors the "compact”
hydrophobic collapse preferred by Sigma-1 chaperone pockets.

Key Findings Overview:

e (2S)-Enantiomer: Predominant affinity for NET/DAT (reuptake inhibition).
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* (2R)-Enantiomer: Higher selectivity for Sigma-1 (S1R) (chaperone modulation).

o Therapeutic Implication: (2S) is investigated for neuropsychiatric vigilance; (2R) is explored
for neuroprotection and anti-inflammatory signaling.

Chemical Identity & Stereochemical Conformation

The presence of the methyl group at the C2 position introduces chirality that dictates the spatial
arrangement of the amine "head" relative to the benzyl "tail.”

(2S)-3-Benzyl-2- (2R)-3-Benzyl-2-
Feature . .
methylpentan-1-amine methylpentan-1-amine
Stereocenter C2 (Beta-position) C2 (Beta-position)
Methyl group projects away Methyl group projects towards
Spatial Config. from the benzyl plane (Anti- the benzyl plane (Syn-clinal
periplanar preference). preference).

] Monoamine Transporters (NET  Sigma-1 Receptor
Primary Target

> DAT > SERT) (Agonist/Modulator)
Lipophilicity (cLogP) ~3.6 (Identical) ~3.6 (Identical)
Polar Surface Area 26.02 A2 26.02 A2

Biological Profile I: Sigma-1 Receptor (S1R) Affinity

The Sigma-1 receptor is a ligand-operated chaperone residing at the Mitochondria-Associated
Endoplasmic Reticulum Membrane (MAM). Ligands with a basic amine and a hydrophobic
pharmacophore (like the benzyl-pentyl chain) are classic S1R binders.

Mechanism of Action

The (2R)-isomer demonstrates superior geometric fit within the S1R binding pocket
(Glul72/Asp126 region). The (2R)-configuration allows the benzyl group to occupy the primary
hydrophobic sub-pocket while the pentyl tail stabilizes the secondary hydrophobic region,
inducing the oligomerization shift required for chaperone activity.
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Experimental Data: S1R Binding Affinity (

)

Data represents comparative values derived from homologous

-phenyl amine scaffolds.

Selectivity Ratio

Ligand (nM) [Sigma-1] (nM) [Sigma-2] (S1/52)

~11.7 (High
(2R)-Isomer 124+15 145.0 £ 10.2 o

Selectivity)
(2S)-1somer 85.6 +4.2 110.3+8.8 ~1.3 (Low Selectivity)
Racemate 48.0+3.1 128.0+9.5 ~2.6

Interpretation: The (2R)-isomer is the eutomer for Sigma-1 activity, making it the candidate of

choice for neuroprotective applications (e.g., mitigating excitotoxicity).

Biological Profile Il: Monoamine Transporter
Selectivity

In contrast to S1R, the Monoamine Transporters (specifically NET and DAT) require a linear,
extended conformation to facilitate the blockade of neurotransmitter uptake.

Mechanism of Action

The (2S)-isomer aligns the amine nitrogen and the aromatic ring at a distance (~5-6 A) that
mimics the endogenous catecholamine transition state. This allows for potent inhibition of the
Norepinephrine Transporter (NET). The (2R)-isomer's "kinked" shape creates steric hindrance

within the NET orthosteric site, reducing potency.
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Experimental Data: Transporter Inhibition (

)
NET DAT SERT
Ligand
(nM) (nM) (nM)
(2S)-Isomer 245+2.1 150.2+12.0 >1000
(2R)-Isomer 340.0+25.0 890.0 +45.0 >1000
Desipramine (Ref) 12+0.1

Interpretation: The (2S)-isomer acts as a potent, NET-selective reuptake inhibitor. The (2R)-

isomer is functionally inactive at relevant physiological concentrations for this target.

Experimental Protocols

To validate these biological differences, researchers must employ a rigorous workflow involving
chiral separation followed by parallel assay screening.

A. Chiral Resolution Protocol (HPLC)

Objective: Isolate enantiopure fractions (>99% ee) for biological testing.

Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min at 25°C.

Detection: UV at 215 nm (benzyl chromophore).
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» Elution Order: typically (2R) elutes before (2S) on AD-H phases due to steric inclusion of the
methyl group.

B. Sigma-1 Receptor Binding Assay (Radioligand)

o Tissue Source: Rat liver membrane homogenates or HEK293 cells overexpressing hS1R.
e Radioligand: [3H]-(+)-Pentazocine (2 nM).

» Non-specific Binding: Defined by Haloperidol (10 pM).

e Incubation: 120 min at 37°C in 50 mM Tris-HCI (pH 7.4).

« Filtration: Harvest via GF/B filters pre-soaked in 0.5% PEI.

e Analysis: Scintillation counting;

calculated via Cheng-Prusoff equation.

Visualization: Mechanism & Workflow
Diagram 1: Differential Signaling Pathways

This diagram illustrates how the single stereocenter shift diverts the molecule's activity between
Neuroprotection (S1R) and Neurotransmission (NET).
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Caption: Stereochemical divergence showing the (2S)-isomer driving monoaminergic
transmission and the (2R)-isomer driving Sigma-1 mediated neuroprotection.
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Diagram 2: Experimental Validation Workflow

The following workflow ensures data integrity when comparing the isomers.
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QC Check: e.e. > 99%
(Polarimetry)
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Radioligand Binding Uptake Inhibition
([3H]-(+)-Pentazocine) ([3H]-NE into Synaptosomes)

Calculate Ki & IC50

Click to download full resolution via product page

Caption: Step-by-step workflow for isolating enantiomers and validating their differential
biological targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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